molecular formula C52H87N9O16 B1215015 Pneumocandin analog

Pneumocandin analog

Cat. No.: B1215015
M. Wt: 1094.3 g/mol
InChI Key: LJKPFWANICWKBY-CLVHOFQCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pneumocandin analogs are semi-synthetic or biosynthetically engineered derivatives of the natural lipohexapeptide Pneumocandin B0, which is the precursor to the antifungal drug Caspofungin . These compounds are potent, non-competitive inhibitors of the fungal cell wall synthesis enzyme 1,3-β-D-glucan synthase . By disrupting the synthesis of a key structural component of the fungal cell wall, they exhibit potent fungicidal activity against a range of pathogenic Candida and Aspergillus species, making them invaluable tools for studying fungal cell biology and mechanisms of antifungal resistance . The core structure of pneumocandins consists of a cyclic hexapeptide core linked to a variable acyl side chain . Research into pneumocandin analogs primarily focuses on exploring structure-activity relationships (SAR), particularly through modifications to the acyl side chain and the hydroxylation patterns of the amino acids in the peptide core . Such studies have demonstrated that changes in the side chain's length and structure can significantly modulate both the compound's antifungal potency and its hemolytic properties . Furthermore, specific modifications, such as the introduction of cationic groups, have been shown to greatly enhance water solubility and improve the antifungal spectrum . This product is provided For Research Use Only. It is intended for in vitro applications such as enzymatic assays, studies of antifungal mechanism of action, and resistance profiling. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C52H87N9O16

Molecular Weight

1094.3 g/mol

IUPAC Name

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-21-(2-aminoethoxy)-3-[(1S)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1S)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

InChI

InChI=1S/C52H87N9O16/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(68)55-34-26-38(67)50(77-23-21-54)59-49(74)43-37(66)19-22-60(43)52(76)41(36(65)18-20-53)57-48(73)42(45(70)44(69)31-14-16-32(63)17-15-31)58-47(72)35-25-33(64)27-61(35)51(75)40(30(4)62)56-46(34)71/h14-17,28-30,33-38,40-45,50,62-67,69-70H,5-13,18-27,53-54H2,1-4H3,(H,55,68)(H,56,71)(H,57,73)(H,58,72)(H,59,74)/t28?,29?,30-,33+,34-,35-,36-,37-,38+,40-,41-,42-,43-,44-,45-,50+/m0/s1

InChI Key

LJKPFWANICWKBY-CLVHOFQCSA-N

Isomeric SMILES

CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@H](CCN)O)O)OCCN)O

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)OCCN)O

Synonyms

L 733,560
L 733560
L-733,560
L-733560

Origin of Product

United States

Biosynthesis and Genetic Engineering of Pneumocandin Analogs

Producing Organisms and Native Pneumocandin Biosynthesis

The intricate process of pneumocandin biosynthesis is carried out by specific filamentous fungi, involving a complex interplay of large enzyme complexes and precursor molecules.

The primary organism known to produce pneumocandins is the fungus Glarea lozoyensis. wikipedia.orgnih.gov In its wild-type state, G. lozoyensis produces a mixture of pneumocandin analogs, with pneumocandin A0 being the most abundant. nih.gov Pneumocandin B0, the direct precursor to caspofungin, is typically a minor product in the wild-type strain. wikipedia.orgnih.gov This has historically posed challenges for industrial production, necessitating methods to shift the fermentation output in favor of pneumocandin B0. nih.gov

The biosynthesis of pneumocandins is governed by a dedicated gene cluster that encodes the necessary enzymatic machinery. nih.gov At the core of this cluster are genes for a Nonribosomal Peptide Synthetase (NRPS) and a Polyketide Synthase (PKS). nih.govresearchgate.net

GLNRPS4: This is the designation for the large, multi-domain NRPS enzyme responsible for assembling the cyclic hexapeptide core of the pneumocandin molecule. nih.gov It works in an assembly-line fashion, sequentially adding and modifying the specific amino acid building blocks.

GLPKS4: This PKS enzyme is responsible for synthesizing the lipid side chain, specifically the 10,12-dimethylmyristoyl side chain characteristic of pneumocandins. nih.gov

These two core genes, GLNRPS4 and GLPKS4, are located in tandem within the biosynthetic gene cluster. nih.gov This organization is more autonomous compared to the gene clusters of other echinocandins. nih.gov The cluster also contains genes for modifying enzymes, such as oxygenases and transporters, that complete the biosynthesis. nih.govnih.gov

The assembly of a pneumocandin molecule is a multi-step process catalyzed by a series of specific enzymes. The biosynthesis begins with the formation of the acyl side-chain, which is then attached to the hexapeptide core. nih.gov

Key enzymes involved include:

GLligase: This AMP-dependent ligase is crucial for the "lipoinitiation" step. duke.edunih.gov It activates the fatty acid synthesized by GLPKS4 and facilitates its transfer to the NRPS assembly line, initiating the formation of the lipopeptide. nih.govnih.gov

Oxygenases: Several oxygenase enzymes, particularly cytochrome P450 monooxygenases and non-heme, α-ketoglutarate-dependent oxygenases, play a vital role in modifying the amino acid precursors. nih.govasm.org For example, GLOXY4 is responsible for the cyclization of L-leucine to form (4S)-methyl-L-proline, a key residue in pneumocandin A0. wikipedia.orgasm.org Another oxygenase, GloF (also referred to as GLOXY2), is a versatile proline hydroxylase that creates the three distinct hydroxyproline (B1673980) building blocks required for both pneumocandin A0 and B0. asm.orgresearchgate.net

GLHYD: This putative type II thioesterase is encoded by a gene located upstream of the PKS gene. It is necessary for the optimal functioning of GLPKS4 and for achieving normal production levels of pneumocandins. duke.edu

Key Enzymes in Pneumocandin Biosynthesis
EnzymeGeneFunctionReference
Nonribosomal Peptide SynthetaseGLNRPS4Assembles the cyclic hexapeptide core. nih.gov
Polyketide SynthaseGLPKS4Synthesizes the 10,12-dimethylmyristoyl side chain. nih.gov
Acyl-AMP LigaseGLligaseActivates and transfers the lipid side chain to the NRPS (lipoinitiation). duke.edunih.gov
OxygenaseGLOXY4Catalyzes L-leucine cyclization to form (4S)-methyl-L-proline for pneumocandin A0. wikipedia.orgasm.org
Proline HydroxylaseGloF (GLOXY2)Catalyzes hydroxylation of L-proline to generate hydroxyproline derivatives for the peptide core. asm.orgresearchgate.net
ThioesteraseGLHYDRequired for optimal function of GLPKS4 and normal pneumocandin production levels. duke.edu

The structural complexity of pneumocandins arises from the specific building blocks incorporated by the NRPS and PKS enzymes. The hexapeptide core is assembled from several amino acids, some of which are extensively modified.

L-proline: This amino acid is a precursor for two different residues in the pneumocandin B0 core: (3S)-hydroxy-L-proline and (4R)-hydroxy-L-proline. asm.orgfrontiersin.org

L-leucine: In the biosynthesis of the major wild-type product, pneumocandin A0, L-leucine is the precursor for the (3S)-hydroxy-(4S)-methyl-L-proline residue. asm.org

L-homotyrosine: The gene cluster for pneumocandins contains the necessary genes for the biosynthesis of this non-proteinogenic amino acid, which is a component of the peptide core. nih.gov

Fatty Acid Precursors: The synthesis of the dimethylmyristoyl side chain by GLPKS4 requires acetyl-CoA and NADPH as fundamental building blocks. frontiersin.org

Strategies for Genetic Manipulation and Analog Generation

Knowledge of the pneumocandin biosynthetic gene cluster provides a direct blueprint for genetically engineering G. lozoyensis to produce novel analogs or to enhance the yield of desired products like pneumocandin B0. nih.govnih.gov

One of the most powerful strategies for creating pneumocandin analogs is the targeted disruption or "knockout" of specific genes within the biosynthetic cluster. This approach can block certain biosynthetic steps, leading to the accumulation of specific intermediates or the creation of new compounds.

Disruption of GLOXY4: The targeted knockout of the GLOXY4 gene, which encodes the enzyme that converts L-leucine into a precursor for pneumocandin A0, is a key example. Disrupting this gene prevents the formation of pneumocandin A0. wikipedia.orgelsevierpure.com As a result, the biosynthetic pathway is shunted towards using (3S)-hydroxy-L-proline at the sixth position of the hexapeptide core, leading to the exclusive production of pneumocandin B0. wikipedia.orgresearchgate.net This strategy successfully overcomes the primary challenge of separating the desired B0 variant from the more abundant A0 variant produced by the wild-type strain. nih.gov

Disruption of GLPKS4: Knocking out the GLPKS4 gene eliminates the fungus's ability to produce the native dimethylmyristoyl side chain. nih.govduke.edu This mutant strain, when fed with alternative fatty acid precursors (a process called mutasynthesis), can incorporate these new side chains. duke.edu This technique has been used to generate novel pneumocandin analogs with different acyl side chains, such as straight C14, C15, and C16 chains, some of which exhibit altered antifungal activity. duke.edunih.gov

Disruption of GLNRPS4: As expected, disruption of the core GLNRPS4 gene completely abolishes the production of all pneumocandin compounds, confirming its essential role in assembling the peptide backbone. nih.gov

Impact of Gene Disruption on Pneumocandin Analog Production
Disrupted GeneEnzyme FunctionResulting Product ProfileReference
GLOXY4L-leucine cyclization for pneumocandin A0 synthesisExclusive production of pneumocandin B0 wikipedia.orgelsevierpure.com
GLPKS4Synthesis of the native lipid side chainAbolished pneumocandin production; enables mutasynthesis of new side-chain analogs when fed external fatty acids nih.govduke.edu
GLNRPS4Assembly of the hexapeptide coreComplete loss of pneumocandin production nih.gov

Mutasynthesis for Side-Chain Diversification of Pneumocandin Analogs

Mutasynthesis, a technique combining genetic engineering with precursor-directed biosynthesis, has been effectively employed to diversify the acyl side chain of pneumocandin analogs. This approach typically involves the inactivation of a key gene in the native side chain biosynthesis pathway, followed by the feeding of synthetic analogs of the natural precursor to the fermentation broth. The downstream biosynthetic enzymes then process these synthetic precursors, incorporating them into the final molecule to generate novel analogs.

A pivotal enzyme in the pneumocandin biosynthetic pathway of the fungus Glarea lozoyensis is a highly reducing polyketide synthase (PKS), encoded by the gene GLPKS4. nih.gov This enzyme is responsible for synthesizing the native 10R,12S-dimethylmyristoyl side chain. By creating a gene disruption mutant of GLPKS4, researchers have successfully blocked the production of the natural side chain, creating a host strain suitable for mutasynthesis experiments. nih.govacs.org

In the absence of its native polyketide side chain, the substrate specificity of the acyl-AMP ligase (GLligase) can be exploited. nih.govnih.gov This enzyme is responsible for activating and transferring the acyl side chain to the nonribosomal peptide synthetase (NRPS) for incorporation into the pneumocandin core. nih.gov Studies have shown that GLligase exhibits a degree of substrate flexibility, enabling it to accept and process alternative acyl precursors supplied exogenously. nih.govresearchgate.net

Feeding experiments with a GLPKS4 disruption mutant have led to the generation of several new pneumocandin congeners. For instance, the supplementation of the culture medium with straight-chain fatty acids such as myristic acid (C14), pentadecanoic acid (C15), and palmitic acid (C16) resulted in the production of novel pneumocandin analogs with corresponding straight-chain acyl side chains. nih.govduke.edu One of these new compounds, designated pneumocandin I, which incorporates a C15 side chain, demonstrated elevated antifungal activity compared to the parent compound, pneumocandin B0. nih.govacs.org

The successful application of mutasynthesis not only provides a powerful tool for generating novel pneumocandin analogs with potentially improved therapeutic properties but also offers valuable insights into the substrate specificity and catalytic mechanism of the enzymes involved in the lipoinitiation step of pneumocandin biosynthesis. nih.govnih.gov

Table 1: Examples of Pneumocandin Analogs Generated via Mutasynthesis

Precursor Fed Resulting Side Chain Generated Analog(s) Key Enzyme Exploited Reference
Myristic Acid C14 straight chain Acrophiarin and corresponding pneumocandin A0/B0 derivatives GLligase nih.gov
Pentadecanoic Acid C15 straight chain Pneumocandin I and corresponding pneumocandin A0/B0 derivatives GLligase nih.gov
Palmitic Acid C16 straight chain New pneumocandin congeners with C16 side chains GLligase nih.gov

Engineering of Hydroxylation Patterns in Pneumocandin Core Structures

The hexapeptide core of pneumocandins is extensively decorated with hydroxyl groups, a feature crucial for their antifungal activity. Genetic manipulation of the enzymes responsible for these hydroxylation events presents a strategic approach to generate novel analogs with potentially enhanced properties. The pneumocandin biosynthetic gene cluster in Glarea lozoyensis contains several genes encoding oxygenases, including cytochrome P450 monooxygenases and non-heme iron-dependent oxygenases, which are prime targets for such engineering efforts. acs.orgnih.gov

Insertional inactivation has been successfully used to disrupt specific oxygenase genes, leading to the production of pneumocandin analogs with altered hydroxylation patterns. acs.orgnih.gov For example, the inactivation of two cytochrome P450 genes, GLP450-1 and GLP450-2, and a non-heme oxygenase gene, GLOXY1, resulted in a collection of thirteen different pneumocandin analogs. acs.orgnih.gov These analogs exhibited the loss of one, two, three, or even four hydroxyl groups on the 4R,5R-dihydroxy-ornithine and 3S,4S-dihydroxy-homotyrosine residues of the parent hexapeptide. nih.gov

Among the newly generated compounds were seven previously unreported pneumocandins, including pneumocandin F and pneumocandin G. acs.orgresearchgate.net Structural analysis of these analogs provided a unique opportunity to systematically evaluate the contribution of individual hydroxyl groups to the antifungal potency of pneumocandins. acs.orgnih.gov Notably, pneumocandins F and G demonstrated more potent in vitro activity against Candida species and Aspergillus fumigatus than the parent compounds, pneumocandin A0 and pneumocandin B0. nih.gov

Another key hydroxylation is governed by the GLOXY4 gene, which is involved in the formation of the 3S-hydroxyl-4S-methyl-L-proline residue. researchgate.net Disruption of GLOXY4 led to the exclusive production of pneumocandin B0, effectively eliminating the production of the major byproduct pneumocandin A0. nih.govresearchgate.net This genetic manipulation is significant for industrial production as it simplifies downstream processing and purification. researchgate.netelsevierpure.com

Table 2: Engineered Pneumocandin Analogs with Altered Hydroxylation Patterns

Gene Inactivated Effect on Hydroxylation Resulting Analog(s) Impact on Antifungal Activity Reference
GLP450-1 Loss of hydroxyl groups on ornithine and homotyrosine Collection of 13 analogs with varied hydroxylation Some analogs showed potent activity acs.orgnih.gov
GLP450-2 Loss of hydroxyl groups on ornithine and homotyrosine Collection of 13 analogs with varied hydroxylation Some analogs showed potent activity acs.orgnih.gov
GLOXY1 Loss of hydroxyl groups on ornithine and homotyrosine Collection of 13 analogs with varied hydroxylation Pneumocandins F and G showed increased potency acs.orgnih.gov
GLOXY4 Abolished production of pneumocandin A0 Exclusive production of pneumocandin B0 Facilitated purification and yield of pneumocandin B0 nih.govresearchgate.net

Optimization of Fermentation Processes for Research-Scale Analog Production

The production of pneumocandin analogs for research purposes requires optimized fermentation processes to ensure sufficient yields for characterization and evaluation. Various parameters, including medium composition and cultivation conditions, have been shown to significantly influence the titer and profile of pneumocandin production by Glarea lozoyensis.

The choice of carbon and nitrogen sources is critical. While mannitol (B672) is a commonly used carbon source, studies have shown that a combination of mannitol and glucose as co-fermentation carbon sources can increase pneumocandin B0 yield by 65%. nih.gov For the nitrogen source, the use of cottonseed powder has been reported to enhance production by 23%. nih.gov Statistical approaches, such as response surface methodology, have been employed to optimize the concentrations of key medium components like mannitol, L-proline, and coconut oil, leading to a six-fold increase in pneumocandin B0 production in one study. researchgate.net

Precursor feeding is another strategy to direct biosynthesis towards the desired analog and reduce the formation of unwanted side products. The addition of L-proline to the fermentation medium at concentrations of 5-10 g/L can suppress the formation of pneumocandin C0, thereby increasing the relative yield of pneumocandin B0. researchgate.net

Cultivation parameters such as temperature, pH, and dissolved oxygen also play a crucial role. The optimal temperature for pneumocandin B0 production is between 23.5 and 25°C. nih.gov The pH of the culture medium should be maintained, as values below 4.0 or above 8.0 can negatively affect the stability of the product. nih.gov Dissolved oxygen is a critical factor, with the specific production rate of pneumocandin B0 significantly decreasing below 20% air saturation. nih.gov A two-stage temperature control strategy, with an initial phase at a higher temperature to promote biomass growth followed by a shift to a lower temperature for production, has been shown to improve yields. nih.gov

Furthermore, adaptive laboratory evolution (ALE) has been explored as a method to enhance pneumocandin B0 production. nih.gov By subjecting G. lozoyensis to continuous low-temperature stress, a strain was developed that exhibited a 32% increase in pneumocandin B0 production, partly due to enhanced cell membrane permeability which may alleviate feedback inhibition. nih.govfrontiersin.org

Table 3: Strategies for Optimization of this compound Fermentation

Optimization Strategy Parameter(s) Modified Effect on Production Reference
Media Composition Combination of mannitol and glucose 65% increase in pneumocandin B0 yield nih.gov
Media Composition Cottonseed powder as nitrogen source 23% enhancement in pneumocandin B0 production nih.gov
Precursor Feeding Addition of L-proline (5-10 g/L) Reduced formation of pneumocandin C0, increased pneumocandin B0 yield researchgate.net
Cultivation Conditions Temperature control (23.5-25°C) Optimal for pneumocandin B0 production nih.gov
Cultivation Conditions Dissolved oxygen (>20% air saturation) Maintained specific production rate nih.gov
Process Control Two-stage temperature control Significant improvement in echinocandin B production nih.gov
Strain Development Adaptive Laboratory Evolution (ALE) 32% increase in pneumocandin B0 production nih.govfrontiersin.org

Chemical Synthesis and Derivatization of Pneumocandin Analogs

Semisynthetic Approaches from Natural Pneumocandin Scaffolds

Semisynthesis begins with a natural product precursor, which is then chemically altered to create novel analogs. This approach is often more efficient than total synthesis for large, complex molecules like pneumocandins.

Pneumocandin B0 is a natural lipohexapeptide produced by G. lozoyensis and serves as a crucial starting material for the semisynthesis of advanced antifungal agents. nih.gov In its natural fermentation, Pneumocandin B0 is often a minor product compared to Pneumocandin A0. nih.gov However, its superior potency and spectrum made it the preferred scaffold for further chemical development. nih.gov Through extensive mutagenesis of the producing organism and optimization of fermentation conditions, industrial processes were developed to produce Pneumocandin B0 in high yields, making it readily available as a chemical precursor. nih.govwikipedia.org The semisynthesis of caspofungin, for example, is a well-known process that begins with the chemical modification of the Pneumocandin B0 core. wikipedia.orgnih.gov

Targeted modification of the amino acid residues of the pneumocandin hexapeptide core has been a fruitful area of research for developing analogs with altered properties.

3-hydroxyglutamine: This residue has been a primary target for modification. Selective chemical reactions, such as methanolysis or dehydration followed by reduction, can convert the 3-hydroxyglutamine of Pneumocandin B0 into methyl 3-hydroxyglutamate or 3-hydroxyornithine (B1247300) analogs, respectively. researchgate.net A significant finding was that converting the hydroxyglutamine to a hydroxyornithine at this position could increase the compound's research activity by as much as four-fold. wikipedia.org

Homotyrosine: The dihydroxy-homotyrosine residue is another site for potential derivatization. Genetic manipulation studies, which provide insights for chemical approaches, have shown that removing the C4 hydroxyl group from the L-homotyrosine residue can lead to analogs with improved antifungal potency. nih.gov

Ornithine: The ornithine residue is critical as it is the attachment point for the lipid side chain, a modification essential for the molecule's function. nih.gov The C5 position of ornithine in related echinocandins has been modified to create analogs like rezafungin, where a choline (B1196258) amine ether is installed to improve stability and pharmacokinetic properties. nih.gov

Introduction of Functional Groups for Modulating Research Properties

The introduction of specific functional groups onto the pneumocandin scaffold is a key strategy to modulate physicochemical properties such as solubility and to investigate structure-activity relationships (SAR).

Early research focused on improving the limited water solubility of Pneumocandin B0 to facilitate the development of intravenous formulations for research. wikipedia.orgnih.gov A key strategy was the incorporation of cationic functional groups.

The addition of a cationic aminoethyl ether at the R3 position of the homotyrosine residue yielded water-soluble, non-prodrug compounds with enhanced efficacy. wikipedia.orgnih.gov The prevailing hypothesis for this increased activity is that the positively charged group forms an ion pair with negatively charged phosphate (B84403) groups in the phospholipids (B1166683) of the fungal cell membrane. nih.gov This interaction is believed to increase the local concentration of the analog at the membrane, where its target enzyme, β-(1,3)-D-glucan synthase, is located. nih.gov This line of inquiry ultimately led to the development of caspofungin, which features an ethylenediamine (B42938) side chain, via a two-step modification of the Pneumocandin B0 peptide core. nih.gov

The lipid side chain of pneumocandins is essential for their biological activity, anchoring the molecule to the fungal cell membrane. nih.govnih.gov Research has shown that both the presence and the structure of this acyl chain are critical.

Chemical or enzymatic removal of the native 10,12-dimethylmyristoyl side chain abolishes the compound's activity. nih.gov However, modifying this side chain has been a successful strategy for generating novel analogs. Through a process called mutasynthesis, where the biosynthetic pathway for the natural side chain is disrupted and alternative fatty acid precursors are supplied in the fermentation medium, new pneumocandin analogs have been created. nih.govduke.edu For example, feeding myristic, pentadecanoic, or palmitic acids has resulted in the production of analogs with these respective straight-chain fatty acids. nih.gov Biological evaluation of these new analogs has expanded the understanding of the SAR related to the side chain. Notably, one such analog, designated Pneumocandin I, demonstrated elevated antifungal potency while having hemolytic properties similar to the parent compound, Pneumocandin B0. nih.govduke.edu

Synthesis of Specific Advanced Pneumocandin Analogs for Research (e.g., L-733,560, L-692,289)

The semisynthetic strategies described above have led to the creation of numerous advanced analogs for research evaluation.

L-733,560: This compound is a water-soluble, semisynthetic Pneumocandin B0 derivative. nih.govnih.gov It was developed as a hybrid analog, combining structural features from two other pneumocandin analogs, L-705589 and L-731373. nih.govnih.gov Research showed it possessed potent activity against various Candida species. nih.gov

L-692,289: This analog is a dideoxy version of Pneumocandin B0. It has been used as a research scaffold itself for further derivatization. For instance, the 3-hydroxyglutamine residue of L-692,289 has been chemically modified to produce 3-hydroxyornithine analogs, allowing for further study of the structure-activity relationships at this position of the peptide core. researchgate.net

Molecular and Cellular Mechanism of Action of Pneumocandin Analogs

Disruption of Fungal Cell Wall Biogenesis

The fungal cell wall is a dynamic and essential structure that provides mechanical strength, defines cellular shape, and protects the cell from environmental stresses. researchgate.net The inhibition of 1,3-β-D-glucan synthesis by pneumocandin analogs directly compromises the biogenesis of this critical structure.

The cell wall's primary role is to counteract the high internal turgor pressure of the fungal cell. researchgate.net By blocking the production of 1,3-β-D-glucan, pneumocandin analogs lead to the formation of a weakened and structurally deficient cell wall. This compromised barrier is unable to withstand the osmotic gradient between the cytoplasm and the external environment. nih.gov In the absence of osmotic support, this leads to uncontrolled water influx, causing the cell to swell and eventually lyse, resulting in a fungicidal effect. nih.govnih.gov This dependency on osmotic stability highlights the critical structural role of 1,3-β-D-glucan in maintaining the physical integrity of the fungal cell.

Exposure to pneumocandin analogs induces distinct and profound morphological changes in susceptible fungi. These alterations are a direct visual consequence of the disruption of normal cell wall synthesis and growth patterns.

In Molds (e.g., Aspergillus fumigatus): Treatment with pneumocandins causes abnormal growth at the hyphal tips, which are sites of active cell wall synthesis. Observed effects include the formation of swollen, bulbous germ tubes, excessive and aberrant branching of hyphae, and the appearance of distended, balloon-like cellular shapes. nih.govresearchgate.net

In Yeasts (e.g., Candida albicans): Yeast cells treated with these analogs also exhibit morphological changes indicative of cell wall stress. nih.gov

Stress Responses: In some fungi, such as Aspergillus nidulans, cell wall damage triggered by echinocandins can induce a stress response that leads to morphological changes consistent with microcycle conidiation, a form of asexual spore formation. mdpi.com These changes represent the fungus's attempt to survive under conditions of severe cell wall stress.

Comparative Analysis of Antifungal Mechanistic Pathways

The mechanism of action of pneumocandin analogs is fundamentally different from that of other major classes of antifungal agents, most notably the ergosterol (B1671047) biosynthesis inhibitors. This distinction is crucial as it provides different targets for antifungal therapy and can be leveraged to overcome resistance to other drug classes. nih.gov

Pneumocandin Analogs (Echinocandins): As detailed, these agents target the fungal cell wall by inhibiting 1,3-β-D-glucan synthase. researchgate.netresearchgate.net The cell wall is an ideal target as it is essential for fungal viability but absent in human cells. researchgate.net

Ergosterol Biosynthesis Inhibitors (e.g., Azoles): This class of antifungals targets the fungal cell membrane . patsnap.com Azoles, such as fluconazole (B54011) and itraconazole (B105839), specifically inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is a key step in the biosynthetic pathway of ergosterol. nih.govmdpi.com Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and function. patsnap.com Inhibition of its synthesis leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane function and arrests fungal growth. patsnap.comnih.gov

Polyenes (e.g., Amphotericin B): This class also targets the fungal cell membrane but through a different mechanism. Polyenes bind directly to ergosterol within the membrane, forming pores or channels. researchgate.netmdpi.com This leads to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death. researchgate.net

The unique focus of pneumocandin analogs on cell wall synthesis provides a distinct advantage, as there is no cross-resistance with agents that target the cell membrane.

Table 3: Comparison of Antifungal Mechanisms

FeaturePneumocandin Analogs (Echinocandins)Azoles (Ergosterol Biosynthesis Inhibitors)Polyenes
Cellular TargetCell Wall researchgate.netCell Membrane patsnap.comCell Membrane researchgate.net
Specific Molecular Target1,3-β-D-Glucan Synthase researchgate.netLanosterol 14-α-demethylase nih.govErgosterol mdpi.com
Primary MechanismInhibition of cell wall polysaccharide synthesis. nih.govInhibition of ergosterol synthesis, leading to depletion and accumulation of toxic precursors. patsnap.comDirect binding to ergosterol, creating pores in the membrane. researchgate.net
Effect on CellLoss of cell wall integrity, osmotic instability, and cell lysis. nih.govDisruption of membrane integrity and function. nih.govLeakage of cytoplasmic contents and cell death. researchgate.net
Selectivity BasisThe target enzyme and cell wall are absent in mammalian cells. nih.govHigher affinity for fungal cytochrome P450 enzymes than human ones.Preferential binding to ergosterol over mammalian cholesterol.

Structure Activity Relationship Sar Studies of Pneumocandin Analogs

Impact of Acyl Side Chain Structure on Antifungal Activity

Length and Linearity of Acyl Chains

The length and linearity of the acyl side chain are critical determinants of antifungal activity. Research has indicated that potent analogs typically possess linear side chains of a specific minimal length, fitting within an optimal lipophilicity window. uniroma1.it Studies involving mutasynthesis have demonstrated that altering the side chain length can significantly impact potency. For instance, pneumocandin I, featuring a C15 (pentadecanoic acid) side chain, exhibited elevated antifungal activity compared to pneumocandin B0, which has a C14 dimethylmyristoyl side chain. nih.govnih.gov Further investigations revealed that analogs with C15 and C16 side chains were more potent against Candida species than those with C14 myristic acid side chains. Specifically, C15 and C16 analogs showed an approximately 8-fold and 4-fold improvement in minimal inhibitory concentration (MIC) against Candida albicans, respectively, and a 32-fold improvement against Candida glabrata compared to pneumocandin B0. nih.gov

A comparison of the SAR among pneumocandins with different acyl side chain lengths highlights the potential for engineering novel echinocandin analogs. nih.govpatsnap.comnih.govacs.org The acyl side chain acts as an anchor on the fungal cell membrane, facilitating antifungal activity. wikipedia.org

Table 1: Impact of Acyl Side Chain Length on Antifungal Activity

Compound/AnalogSide ChainRelative Potency (vs. Pneumocandin B0)Reference
Pneumocandin B0C14 dimethylmyristoyl1x (Reference) nih.govnih.gov
Pneumocandin I (5)C15 pentadecanoic acid~8x against C. albicans, ~32x against C. glabrata nih.govnih.gov
Compound 7C16 palmitic acid~4x against C. albicans, ~32x against C. glabrata nih.gov
Compounds 3 & 4C14 myristic acidSimilar to Pneumocandin B0 nih.gov

Branched versus Straight Chain Analogs

The nature of the acyl side chain's branching also influences the compound's properties, particularly its hemolytic activity. Pneumocandins, characterized by a branched 10,12-dimethylmyristoyl side chain, generally exhibit reduced hemolytic side effects compared to echinocandins with linear fatty acid chains, such as palmitoyl (B13399708) or linoleyl. nih.govacs.orgnih.gov This difference is significant, as the hemolytic properties of early echinocandin compounds necessitated modifications to improve their safety profile. uniroma1.ittandfonline.comnih.gov The branched structure of the pneumocandin side chain is therefore advantageous in developing compounds with potent antifungal activity and improved tolerability. nih.gov

Role of Hydroxylation Patterns on the Hexapeptide Core

The hexapeptide core of pneumocandins is highly oxygenated, featuring multiple hydroxyl groups on its amino acid residues. SAR studies have investigated the contribution of these hydroxylations to antifungal potency and the effects of their absence or alteration. nih.govnih.govresearchgate.netnih.govresearchgate.netasm.org

Specific Hydroxyl Groups and Their Contribution to Potency

The specific arrangement and presence of hydroxyl groups on the amino acid residues within the hexapeptide core are critical for optimal antifungal activity. For instance, the (2S,3S,4S)-3-hydroxy-4-methyl proline residue is a key component, and its replacement with a simpler 4-hydroxy proline resulted in a four-fold loss of antifungal potency and a significant reduction in the inhibition of glucan synthesis. uniroma1.it Similarly, modifications to the phenolic hydroxyl group on the homotyrosine residue led to reduced in vitro potency and complete inactivity in vivo, underscoring its importance. uniroma1.it

In pneumocandin B0, position 5 of the hexapeptide core is occupied by 3-hydroxyglutamine, and position 6 by trans-3-hydroxy-L-proline, both formed through specific enzymatic hydroxylations. nih.govresearchgate.net In contrast, echinocandin B has a threonine residue at position 5, which does not require such modification. nih.gov The hydroxyl groups on the dihydroxyornithine residue have been found to be non-essential for bioactivity. nih.gov The introduction of 4β-amino proline as a replacement for the (2S,3S,4S)-3-hydroxy-4-methyl proline residue improved aqueous solubility and maintained good in vitro activity. uniroma1.it Furthermore, replacing the threonine residue adjacent to the 4β-amino proline with ornithine analogs led to improved efficacy in animal models. uniroma1.it

Table 2: Impact of Hexapeptide Core Modifications on Antifungal Potency

ModificationImpact on PotencyReference
Replacement of (2S,3S,4S)-3-hydroxy-4-methyl proline with 4-hydroxy prolineFour-fold loss of antifungal potency and greater reduction in IC50 for glucan synthesis uniroma1.it
Substitution of phenolic hydroxyl on homotyrosineLess potent in vitro, inactive in vivo uniroma1.it
Introduction of 4β-amino proline for (2S,3S,4S)-3-hydroxy-4-methyl prolineImproved aqueous solubility and good in vitro activity uniroma1.it
Introduction of ornithine at threonine's positionImproved efficacy in animal models uniroma1.it
Removal of L-homotyrosine C4 hydroxyl groupPotential for improved antifungal potency nih.govnih.gov

Effects of Incomplete Hydroxylations

The pneumocandin biosynthetic pathway involves several oxygenase enzymes responsible for introducing hydroxyl groups onto amino acid residues. nih.govresearchgate.netasm.org Genetic disruptions of genes encoding these enzymes, such as GLOXY1, GLP450-1, and GLP450-2, have provided opportunities to study the effects of incomplete hydroxylations on antifungal activity. nih.govacs.org These studies revealed that variations in hydroxylation patterns can lead to minor products observed in fermentation mixtures, suggesting that precise hydroxylation is crucial for optimal compound formation and activity. researchgate.net The identification of specific enzymes responsible for hydroxylating residues like L-homotyrosine and L-proline highlights the intricate biochemical processes that shape the final structure and activity of pneumocandins. nih.govnih.govresearchgate.net

Influence of Amino Acid Residue Modifications

Beyond hydroxylation, modifications to the amino acid residues themselves within the hexapeptide core can significantly alter antifungal properties. uniroma1.it For example, replacing the (2S,3S,4S)-3-hydroxy-4-methyl proline residue with 4β-amino proline not only improved aqueous solubility but also maintained good in vitro activity. uniroma1.it Further exploration demonstrated that substituting the threonine residue adjacent to this modified proline with other amino acids, such as ornithine, could lead to analogs with enhanced efficacy in preclinical models. uniroma1.it

Conversely, the presence of a tyrosine residue instead of homotyrosine rendered analogs inactive, while modifications on the aromatic ring of homotyrosine (e.g., 4'-methyl or 4'-amino groups) reduced potency both in vitro and in vivo. uniroma1.it These findings underscore the critical role of specific amino acid identities and their precise stereochemistry in achieving potent and effective antifungal activity.

Compound List:

Pneumocandin A0

Pneumocandin B0

Pneumocandin F (3)

Pneumocandin G (4)

Pneumocandin I (5)

Echinocandin B

FR901379

Cilofungin

Caspofungin

Micafungin (B1204384)

Anidulafungin (B1665494)

L-743,872

L-671,329

Acropfiarin

Preclinical Antifungal Activity of Pneumocandin Analogs in Vitro and in Vivo Non Human Models

In Vitro Antifungal Spectrum and Potency

Laboratory studies have established that pneumocandin analogs possess a broad spectrum of activity against several clinically important fungal pathogens. Their potency is typically measured by the minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, or the minimum effective concentration (MEC), the lowest drug concentration that produces abnormal, branched, and swollen hyphae in molds. asm.org

Activity against Candida Species (e.g., C. albicans, C. glabrata, C. krusei, C. parapsilosis)

Pneumocandin analogs exhibit potent in vitro activity against a wide array of Candida species. This includes activity against species that are common causes of invasive candidiasis, such as Candida albicans, Candida glabrata, Candida tropicalis, and Candida krusei. nih.govasm.org Notably, this potent activity is often retained against isolates that have developed resistance to other antifungal classes, such as azoles. nih.govnih.gov

For instance, the semisynthetic pneumocandin analog caspofungin (formerly MK-0991 or L-743,872) has been shown to be highly active against fluconazole-susceptible and -resistant C. albicans isolates, with a MIC90 (the concentration at which 90% of isolates are inhibited) of 1 μg/mL. nih.gov Similarly, anidulafungin (B1665494) demonstrates broad-spectrum activity against Candida species, with a reported MIC90 of 0.06 mg/liter for isolates from patients with esophageal candidiasis. asm.org Micafungin (B1204384) also shows potent activity against Candida, including non-albicans species. nih.gov

The in vitro activity of several pneumocandin analogs against various Candida species is summarized below.

Table 1: In Vitro Activity of Pneumocandin Analogs Against Candida Species

Compound Candida Species MIC Range (μg/mL) MIC90 (μg/mL)
Caspofungin (MK-0991) C. albicans ≤0.015 - 1 0.5 - 1
C. glabrata 0.125 - 0.5 0.25 - 0.5
C. tropicalis 0.25 - 0.5 0.25
C. krusei 0.25 - 2 1 - 2
C. parapsilosis 1 - 4 2
Anidulafungin Candida spp. (all) Not Specified 0.06
Micafungin C. albicans 0.008 - 0.12 0.03
C. glabrata 0.008 - 0.06 0.015
C. krusei 0.015 - 0.12 0.06
C. parapsilosis 0.25 - 2 1

Data compiled from multiple sources. nih.govasm.orgnih.govasm.org MIC values can vary based on testing methodology and isolate selection.

Activity against Pneumocystis carinii and Other Pathogens (e.g., Histoplasma capsulatum)

The name "pneumocandin" derives from the initial discovery of activity against both Pneumocystis carinii (now known as Pneumocystis jirovecii in humans and P. murina in mice) and Candida species. asm.org These compounds are potent inhibitors of the 1,3-β-D-glucan synthesis pathway, which is crucial for the cyst form of P. carinii. nih.gov Preclinical studies have consistently demonstrated the potent activity of pneumocandin analogs like caspofungin (MK-991) against P. carinii. nih.govnih.gov

Pneumocandin analogs also exhibit in vitro activity against the mycelial forms of dimorphic fungi such as Histoplasma capsulatum and Blastomyces dermatitidis. nih.govsemanticscholar.org However, their activity against the clinically relevant yeast morphology of these pathogens is limited. semanticscholar.org

In Vivo Efficacy in Immunocompromised Animal Models

The promising in vitro activity of pneumocandin analogs has been substantiated in numerous in vivo studies using immunocompromised animal models that mimic human infections.

Murine and Rat Models of Fungal Infections (e.g., candidiasis, aspergillosis, pneumocystosis)

Pneumocandin analogs have demonstrated significant efficacy in murine and rat models of disseminated candidiasis, aspergillosis, and pneumocystosis. asm.org

Candidiasis: In mouse models of disseminated candidiasis, treatment with pneumocandins like micafungin and anidulafungin leads to improved survival and a significant reduction in fungal burden in target organs such as the kidneys, liver, and spleen. nih.govoup.comtandfonline.com This efficacy is observed even against infections caused by azole-resistant Candida strains. oup.com

Aspergillosis: In murine and rat models of disseminated or pulmonary aspergillosis, pneumocandin analogs such as L-733560 and micafungin have been shown to prolong the survival of infected animals. asm.orgnih.govnih.gov While they improve survival, they may not always produce a corresponding reduction in fungal burden in the lungs, which aligns with their in vitro fungistatic activity against Aspergillus. oup.com

Pneumocystosis: The in vivo efficacy against P. carinii is particularly noteworthy. In immunocompromised rat and mouse models, pneumocandin analogs like caspofungin (MK-991) and rezafungin are highly potent, leading to the rapid clearance of P. carinii cysts from the lungs. nih.govnih.govmdpi.com Studies show that these drugs can both prevent the development of Pneumocystis pneumonia (prophylaxis) and eliminate existing organisms. plos.orgmdpi.com

Table 3: Summary of In Vivo Efficacy of Pneumocandin Analogs in Animal Models

Compound Animal Model Infection Model Key Findings Reference
L-733560 & L-705589 Mouse Disseminated Aspergillosis Significantly prolonged survival. asm.org
Caspofungin (MK-991) Rat, Mouse Pneumocystosis Potent clearance of P. carinii cysts; effective prophylactically and for treatment. nih.govnih.gov
Micafungin Mouse Disseminated Candidiasis Reduced tissue fungal burden. tandfonline.com
Mouse Systemic Aspergillosis Prolonged survival and reduced fungal CFU in brain and kidney. nih.gov
Anidulafungin Mouse Disseminated Candidiasis Fungicidal activity with clearance of fungal burden in target organs. nih.gov
Mouse Disseminated Aspergillosis (A. flavus) Prolonged survival and reduced tissue burden. asm.org
Rezafungin Mouse Pneumocystosis (P. murina) Prevented infection and eliminated organisms from the lungs. mdpi.com

Assessment of Analog Efficacy in Infection Clearance

Pneumocandin analogs have demonstrated significant efficacy in clearing fungal infections in a variety of preclinical non-human models. These semisynthetic lipopeptides, derived from pneumocandin B0, exhibit potent fungicidal activity, particularly against Candida species. asm.orgresearchgate.net

In vitro studies of the this compound L-733,560 revealed potent activity against a wide range of clinical Candida albicans isolates, including those resistant to fluconazole (B54011). asm.orgresearchgate.net The minimal inhibitory concentrations (MICs) for 50% and 90% of strains tested were 0.01 mg/ml and 0.06 mg/ml, respectively, making it the most active agent against C. albicans when compared with amphotericin B, flucytosine, and itraconazole (B105839) in the same study. asm.org Growth inhibition kinetic studies showed that these analogs induce fungicidal activity, achieving a 99% reduction in viability, within 3 to 7 hours of exposure. nih.govnih.gov Another analog, L-743,872 (MK-0991), also showed excellent activity against both azole-susceptible and azole-resistant strains of several Candida species, including C. albicans, C. glabrata, and C. tropicalis. nih.gov

The efficacy of these compounds is not significantly impacted by the presence of human or mouse serum. nih.govasm.org Furthermore, studies on resistance induction suggest that the susceptibility of C. albicans is not significantly altered after repeated exposure to subinhibitory concentrations of analogs like L-733,560. nih.gov

In vivo non-human models have corroborated these in vitro findings. Pneumocandin analogs such as L-733,560 and L-743,872 (MK-0991) have shown efficacy in mouse models of disseminated candidiasis, aspergillosis, and cryptococcosis. asm.org The water-soluble nature of these compounds enhances their potential as parenteral antifungal agents. nih.govnih.gov

In Vitro Activity of Pneumocandin Analogs Against Fungal Isolates
This compoundFungal SpeciesKey FindingReference
L-733,560Candida albicans (Fluconazole-Resistant & Susceptible)MIC90 of 0.06 mg/ml; more active than amphotericin B and itraconazole. asm.org
L-743,872 (MK-0991)Candida spp. (Azole-Resistant & Susceptible)Demonstrated the best activity against C. albicans, C. glabrata, and C. tropicalis compared to other antifungals. nih.gov
L-733,560Candida albicansFungicidal activity observed within 3 to 5 hours. nih.gov
MK-0991Candida tropicalisAchieved 99% reduction in viability within 2 to 4 hours. asm.org
L-733,560, L-705589, L-731373Aspergillus spp.Anti-Aspergillus activity demonstrated by agar (B569324) disk diffusion. nih.gov

Synergistic Interactions with Other Antifungal Agents in Preclinical Models

The combination of pneumocandin analogs with other classes of antifungal agents is a strategy explored in preclinical models to enhance efficacy, broaden the spectrum of activity, and overcome resistance. oup.comfrontiersin.org These combinations often target different essential components of the fungal cell, such as the cell wall and cell membrane, leading to synergistic or additive effects. asm.org

Combinatorial Studies with Azoles, Polyenes, and Calcineurin Inhibitors

Extensive in vitro and in vivo research has focused on combining pneumocandins (often represented by the echinocandin class to which they belong) with azoles and polyenes.

Combinations with Azoles: Studies combining echinocandins like caspofungin and anidulafungin with azoles such as voriconazole (B182144) have frequently demonstrated synergistic or additive interactions against Aspergillus species. nih.govnih.gov In a non-neutropenic murine model of invasive aspergillosis (IA) caused by a voriconazole-susceptible A. fumigatus isolate, the combination of voriconazole and anidulafungin was synergistic. nih.gov For voriconazole-resistant isolates, the interaction was found to be additive rather than synergistic in vivo. nih.gov In vitro studies using a checkerboard technique have largely shown indifferent interactions for the voriconazole-anidulafungin combination against various Aspergillus species, though synergy has been observed in some cases. nih.govasm.org For instance, the combination of caspofungin and voriconazole showed synergy against at least 50% of itraconazole-resistant A. fumigatus isolates. nih.govnih.gov This combination therapy may be a promising alternative for treating azole-resistant strains of A. fumigatus. frontiersin.org

Combinations with Polyenes: Drug combination studies pairing pneumocandins with amphotericin B, a polyene, have also been evaluated. In vitro tests with L-733,560 and amphotericin B showed indifferent activity against C. albicans but additive effects against Cryptococcus neoformans and Aspergillus fumigatus. nih.gov Studies with the analog MK-0991 (caspofungin) found that its combination with amphotericin B was not antagonistic against C. albicans, C. neoformans, or A. fumigatus. nih.gov Strong inhibitory synergistic interactions have been noted for amphotericin B-based combinations with echinocandins. asm.org

Summary of Preclinical Interaction Studies with Pneumocandin Analogs (Echinocandins)
This compound/ClassCombined AgentFungal SpeciesObserved InteractionModelReference
AnidulafunginVoriconazoleAspergillus fumigatus (azole-susceptible)SynergyIn Vivo (murine) nih.gov
AnidulafunginVoriconazoleAspergillus fumigatus (azole-resistant)AdditiveIn Vivo (murine) nih.gov
CaspofunginVoriconazoleAspergillus fumigatus (itraconazole-resistant)Synergy (≥50% of isolates)In Vitro nih.govnih.gov
AnidulafunginVoriconazoleAspergillus spp.Indifference (97% of isolates)In Vitro (checkerboard) asm.org
L-733,560Amphotericin BAspergillus fumigatus, Cryptococcus neoformansAdditiveIn Vitro nih.gov
MK-0991 (Caspofungin)Amphotericin BC. albicans, C. neoformans, A. fumigatusNon-antagonisticIn Vitro nih.gov

Molecular Basis of Observed Synergies in Research Models

The molecular rationale for the synergy between pneumocandin analogs and other antifungal classes lies in their distinct mechanisms of action that create a multi-pronged attack on the fungal cell. asm.org Pneumocandins and other echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a critical and abundant polymer in the fungal cell wall. nih.govoup.com This disruption compromises the structural integrity of the cell wall.

In contrast, azoles inhibit the ergosterol (B1671047) biosynthesis pathway, and polyenes bind directly to ergosterol, in both cases disrupting the fungal cell membrane's function and integrity. asm.orgnih.gov The "parallel pathway inhibition model" suggests that drugs are synergistic if they inhibit two proteins in parallel pathways. nih.gov By simultaneously targeting cell wall synthesis (echinocandins) and cell membrane function (azoles or polyenes), the combination therapy exerts stress on two different, yet vital, cellular structures. asm.org

Research suggests that the echinocandin-mediated weakening of the cell wall may facilitate the access and activity of other drugs. oup.com For example, damage to the cell wall could allow greater penetration of azoles or polyenes to their target in the cell membrane. This enhanced access could lead to a more potent combined effect than the sum of the individual agents. oup.com Furthermore, the host immune response may also act synergistically with echinocandins. oup.com By inhibiting glucan synthesis, echinocandins can alter the fungal cell surface, potentially unmasking pathogen-associated molecular patterns that make the fungus more susceptible to recognition and clearance by host immune cells. oup.com

Fungal Resistance Mechanisms to Pneumocandin Analogs

Target Enzyme Mutations Leading to Resistance

The primary mechanism of echinocandin resistance involves alterations in the glucan synthase complex, specifically within the catalytic subunits encoded by the FKS genes. These mutations lead to a reduced affinity of the echinocandins for their target enzyme, thereby diminishing the drug's inhibitory effect on β-1,3-glucan synthesis.

FKS Gene Mutations and Their Impact on Analog Susceptibility

Resistance to echinocandins is most commonly associated with point mutations in two highly conserved "hot-spot" regions of the FKS genes, which encode the catalytic subunits of 1,3-β-D-glucan synthase. These mutations result in specific amino acid substitutions within the enzyme, significantly decreasing the enzyme's sensitivity to echinocandins. This leads to a substantial increase in the Minimum Inhibitory Concentration (MIC) values required to inhibit fungal growth, often by several orders of magnitude.

Hot-Spot Regions: The critical regions for these resistance-conferring mutations are typically located between amino acid residues 641–649 (Hot Spot 1, HS1) and 1345–1365 (Hot Spot 2, HS2) in Candida albicans Fks1p. nih.govtandfonline.commdpi.comnih.govoup.comnih.gov

Common Mutations: In Candida albicans, substitutions at Serine 645 (e.g., S645P, S645F) and Phenylalanine 641 (e.g., F641S) in Fks1p are among the most frequent and are associated with the strongest resistance phenotypes. nih.govmdpi.comnih.govmdpi.comnih.gov In Candida glabrata, resistance is often linked to mutations in the FKS2 gene, with Serine 663 to Proline (S663P) being a common substitution. nih.govnih.govasm.orgmdpi.com

Species-Specific Genes: While most Candida species utilize the FKS1 gene as the primary target, Candida glabrata also possesses a functional FKS2 gene that can acquire resistance-conferring mutations. nih.govmdpi.comnih.govmdpi.comasm.orgmdpi.commdpi.comfrontiersin.orgmdpi.com Aspergillus fumigatus can also develop echinocandin resistance through mutations in its fks1 gene, mirroring mechanisms seen in Candida. nih.govnih.govresearchgate.net

Impact on Susceptibility: These FKS mutations generally lead to a broad reduction in susceptibility across the entire echinocandin class, conferring cross-resistance to drugs like caspofungin, micafungin (B1204384), and anidulafungin (B1665494). oup.comnih.govasm.orgmdpi.comnih.govscispace.com However, some specific mutations may exhibit differential effects on the susceptibility to individual echinocandin agents. asm.orgbiorxiv.org

Intrinsic Resistance: Certain Candida species, such as Candida parapsilosis and Candida guilliermondii, exhibit intrinsically higher MICs to echinocandins due to natural polymorphisms in their Fks1 proteins, for example, a Pro660 to Alanine substitution in C. parapsilosis Fks1. nih.govmdpi.comnih.gov

Auxiliary Copies of FKS1 and Resistance Phenotypes

While point mutations in the FKS genes are the predominant mechanism of acquired echinocandin resistance, other genetic and cellular factors can influence susceptibility and tolerance. The concept of "auxiliary copies" of FKS1 is not explicitly detailed in the provided literature as a primary resistance mechanism. However, research indicates that alterations in gene expression or compensatory genetic responses can play a role in adaptation and resistance. For instance, some studies suggest that increased FKS1 expression in less susceptible Candida albicans isolates may contribute to reduced susceptibility, and cellular stress response pathways can promote the formation of resistant fks strains. nih.govmdpi.comnih.govnih.gov These adaptations, while not directly involving auxiliary gene copies, highlight the complex genetic landscape that can influence echinocandin efficacy.

Laboratory Induction of Resistance and Molecular Analysis

Resistance to echinocandins can be induced in vitro through serial passage or prolonged exposure of fungal isolates to sub-inhibitory concentrations of these drugs. This process mimics the selective pressure that can occur during clinical therapy.

Induction Studies: Laboratory studies have demonstrated that repeated exposure to echinocandins can lead to the selection of fungal strains with reduced susceptibility. nih.govresearchgate.netnih.govresearchgate.net These induced resistant phenotypes are often associated with the emergence of specific point mutations in the FKS genes. nih.govasm.orgresearchgate.netnih.gov

Molecular Characterization: Molecular analysis, primarily through DNA sequencing of the FKS1 and FKS2 genes, is the standard method for identifying the specific mutations responsible for echinocandin resistance. nih.govnih.govmdpi.comasm.orgmdpi.comfrontiersin.orgnih.govresearchgate.netnih.gov This allows for the direct correlation of genetic alterations with observed resistance phenotypes.

Phenotypic Correlation: Standardized broth microdilution methods are employed to determine MIC values and differentiate between susceptible (wild-type) and resistant (FKS-mutant) strains. nih.govoup.com These phenotypic results are then correlated with genotypic findings.

Stress Response Pathways: Cellular stress response pathways are implicated in the adaptation and eventual development of FKS-mutant strains. These pathways can mediate compensatory genetic responses that promote survival and proliferation under drug pressure. nih.govnih.govnih.gov

Cross-Resistance Patterns within the Echinocandin Class

A significant characteristic of FKS-mediated echinocandin resistance is its tendency to confer cross-resistance across the entire class of echinocandin drugs. This means that a mutation conferring resistance to one echinocandin, such as caspofungin, often results in reduced susceptibility to other echinocandins like micafungin and anidulafungin.

Class-Wide Resistance: Mutations in the FKS genes typically alter the drug-binding site of the glucan synthase enzyme in a manner that affects all echinocandins due to their similar chemical structures and modes of action. oup.comnih.govasm.orgmdpi.comnih.govscispace.com

Differential Susceptibility: While cross-resistance is common, some studies suggest that certain FKS mutations might lead to slightly different levels of susceptibility reduction for individual echinocandin agents. asm.orgbiorxiv.org

Azole Cross-Resistance: Cross-resistance between echinocandins and other antifungal classes, such as azoles, is generally infrequent. However, Candida glabrata, which is often intrinsically resistant to azoles, can also develop echinocandin resistance, sometimes leading to multidrug-resistant phenotypes. nih.govmdpi.comfrontiersin.orgnih.gov The mechanisms underlying this co-resistance are not always fully elucidated but may involve common resistance pathways such as efflux pumps or alterations in membrane properties. nih.gov

Advanced Research Methodologies and Analytical Characterization for Pneumocandin Analogs

Techniques for Structural Elucidation and Purity Assessment of Analogs

The intricate structures of pneumocandin analogs demand a suite of advanced analytical techniques to confirm their identity, purity, and structural integrity.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), including techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Electron Ionization Mass Spectrometry (EI-MS), is crucial for determining the exact molecular weight and elemental composition of the analogs. Fragmentation patterns obtained from MS experiments further aid in structural confirmation by revealing substructures. scielo.org.mxnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for assessing the purity of synthesized or isolated pneumocandin analogs. It separates compounds based on their physicochemical properties, allowing for the quantification of the target analog and the detection of impurities. HPLC can also be coupled with NMR (LC-NMR) to analyze complex mixtures and identify individual components within a sample. scribd.compensoft.netnih.govglobalresearchonline.net

Other Spectroscopic Methods: While NMR and MS are primary, techniques like UV-Vis and Infrared (IR) spectroscopy can offer complementary information regarding functional groups and the presence of specific bonds within the molecule. scribd.com

Biochemical Assays for Glucan Synthase Activity and Inhibition

Understanding the mechanism of action of pneumocandin analogs involves quantifying their ability to inhibit the fungal target enzyme, (1,3)-β-D-glucan synthase (GS).

Enzyme Source and Assay Principle: Biochemical assays typically utilize membrane preparations from fungal species, most commonly Candida albicans, as the source of GS. nih.govacs.orgjfda-online.com The activity of GS is measured by monitoring the incorporation of a labeled substrate, such as UDP-[¹⁴C]-glucose, into β-1,3-glucan polymers. jfda-online.com Alternatively, fluorescent dye-binding methods have been developed, which can offer advantages in terms of cost and environmental safety. jfda-online.com

Inhibition Measurement: Pneumocandin analogs are incubated with the GS enzyme preparation in the presence of the substrate. The extent of inhibition is determined by comparing the rate of labeled substrate incorporation in the presence of the analog to a control without the analog. The potency of an inhibitor is typically quantified by its IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity. nih.govjfda-online.com

Research Findings: Studies have shown that pneumocandin A0 exhibits comparable IC50 values across different assay methodologies, with values around 1 µM in radioactivity assays and 1.25 µM in fluorescent assays. jfda-online.com Comparative studies of different pneumocandin analogs, such as pneumocandin I and pneumocandin B0, have revealed variations in their IC50 values, highlighting structure-activity relationships (SAR) related to modifications in the acyl side chain. nih.gov

Genetic and Molecular Biology Techniques in Biosynthesis Research

Elucidating the biosynthetic pathways of pneumocandins and their precursors is crucial for developing novel analogs through genetic engineering and mutasynthesis.

Genome Sequencing and Gene Cluster Identification: Advanced sequencing technologies and bioinformatics tools allow for the identification and annotation of entire gene clusters responsible for the biosynthesis of complex secondary metabolites like echinocandins and pneumocandins. These clusters often encode non-ribosomal peptide synthetases (NRPSs), polyketide synthases (PKSs), and various tailoring enzymes. escholarship.orgrsc.orgresearchgate.netnih.govresearchgate.netasm.org

Mutasynthesis and Pathway Engineering: Gene disruption techniques, such as targeted deletion of specific genes within the biosynthetic pathway (e.g., GLPKS4 in Glarea lozoyensis), create engineered strains. These mutants can then be used in mutasynthesis experiments, where they are fed with alternative precursor molecules to generate novel analogs with modified side chains or other structural features. This approach has successfully yielded new pneumocandin congeners with altered antifungal properties. nih.govacs.orgescholarship.orgrsc.org

Heterologous Expression: While challenging due to the large size and complexity of biosynthetic gene clusters, efforts are made to express these pathways in heterologous hosts. This can facilitate production, enable easier genetic manipulation, and allow for the study of individual enzymatic steps. escholarship.orgrsc.org

Functional Characterization: Individual genes and enzymes within the biosynthetic pathway are characterized to understand their specific roles, such as the GLligase catalyzing the lipoinitiation step in pneumocandin biosynthesis. nih.gov

In Vitro Susceptibility Testing Methods for Analog Evaluation

Standardized in vitro susceptibility testing is essential for determining the potency and spectrum of activity of pneumocandin analogs against various fungal pathogens.

Broth Microdilution: This is the gold standard method for determining Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs). The assays are typically performed in 96-well plates using serial dilutions of the antifungal agent in a suitable growth medium (e.g., RPMI-1640). asm.orgresearchgate.netasm.orgnih.govresearchgate.netmdpi.comnih.govoup.com

MIC Endpoint Determination: For Candida species, the MIC is generally defined as the lowest concentration of the drug that results in complete inhibition of visible growth or at least an 80% reduction in turbidity compared to the growth control. asm.orgoup.comnih.gov For filamentous fungi like Aspergillus species, which exhibit hyphal growth, a Minimum Effective Concentration (MEC) is often used, defined as the lowest concentration that causes microscopic morphological changes, such as aberrant hyphal tips. nih.govmdpi.com

MFC Determination: The MFC is determined by subculturing aliquots from wells showing no visible growth onto agar (B569324) plates and identifying the lowest concentration that reduces the viable fungal count by at least 99% (or results in fewer than four colonies). asm.orgnih.govresearchgate.net

Agar Disk Diffusion: This method can be used, particularly for Aspergillus species, where subjective interpretation of broth microdilution endpoints can be challenging. asm.orgnih.gov

Standardization Bodies: Methods are standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). researchgate.netnih.govmdpi.comnih.govscielo.org.comjhid.org

Research Findings:

The echinocandin MK-0991 (caspofungin) demonstrated potent activity against Candida species, with MICs for C. albicans and C. tropicalis ranging from 0.125 to 1 mg/ml. The MFC90 for C. albicans was reported as 0.5 mg/ml. asm.org

Pneumocandin L-733560 showed potent anti-Candida activity and moderate anti-Cryptococcus neoformans activity. nih.gov

Studies indicated that the presence of human or mouse serum did not significantly alter the susceptibility of fungal isolates to pneumocandin analogs. asm.orgresearchgate.net

Resistance induction studies suggested that susceptibility to these compounds is generally not altered by repeated exposure to sub-inhibitory concentrations. asm.orgresearchgate.net

Table 1: In Vitro Susceptibility Data for Representative Pneumocandin Analogs

CompoundPathogenMIC (µg/ml)MFC (µg/ml)Reference
MK-0991Candida albicans0.125-1N/A asm.org
MK-0991Candida tropicalis0.125-1N/A asm.org
MK-0991C. albicans (MFC90)N/A0.5 asm.org
L-733560Candida spp.LowN/A nih.gov
L-733560C. neoformansModerateN/A nih.gov
Pneumocandin A0C. albicans (GS IC50)1-1.25N/A jfda-online.com

Note: N/A indicates data not available or not applicable for the specific metric.

Design and Execution of Preclinical Animal Models for Efficacy Studies

Preclinical animal models are indispensable for evaluating the in vivo efficacy and therapeutic potential of pneumocandin analogs against systemic fungal infections.

Animal Models and Infection Establishment: Murine models, primarily using mice and rats, are commonly employed. These models are challenged with specific fungal pathogens to mimic human infections, such as Pneumocystis carinii pneumonia (PCP) in immunocompromised animals, systemic candidiasis, or invasive aspergillosis. asm.orgresearchgate.netnih.govcapes.gov.brfrontiersin.org

Efficacy Endpoints and Metrics:

PCP Models: Efficacy is often measured by the reduction in fungal burden, specifically cyst clearance. The 90% effective dose (ED90) is a key metric, representing the dose required to achieve 90% efficacy. For MK-991 (L-743,872), the ED90 for cyst clearance in rat models was reported as 0.011 mg/kg parenterally and 2.2 mg/kg orally. nih.govcapes.gov.br The drug's effect on different life stages of the organism (cysts vs. trophozoites) is also assessed. nih.govcapes.gov.br

Systemic Fungal Infections: Efficacy is evaluated based on survival rates, reduction of fungal load in organs (e.g., kidneys, lungs), and amelioration of disease symptoms. asm.orgresearchgate.net

Study Design Considerations:

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Studies aim to correlate drug exposure (e.g., peak concentration [Cmax], area under the curve [AUC]) with therapeutic effect, often in relation to MIC or MEC values. mdpi.com

Prophylactic vs. Therapeutic Administration: Models are designed to test both preventative (prophylactic) administration of the analogs and their efficacy when administered after infection has been established (therapeutic). nih.govcapes.gov.br

Combination Therapy: Preclinical models are utilized to investigate the potential synergistic or additive effects when pneumocandin analogs are combined with other antifungal agents. frontiersin.org

Research Findings: MK-991 (L-743,872) demonstrated significant efficacy in preclinical models against Pneumocystis carinii, Candida species, and Aspergillus fumigatus. asm.orgresearchgate.netnih.govcapes.gov.br It was found to be substantially more potent than its natural precursor, pneumocandin B0. nih.govcapes.gov.br While oral administration showed promise in murine models, its limited oral bioavailability suggests a primary role for parenteral administration. nih.govcapes.gov.br

Table 2: Preclinical Efficacy Data for MK-991 (L-743,872) in Pneumocystis carinii Models

Model/AdministrationOutcome MeasuredED90 (mg/kg)Frequency/DurationReference
Rat, PCPCyst Clearance0.011BID for 4 days nih.govcapes.gov.br
Mouse, PCPCyst Clearance0.02BID for 4 days nih.govcapes.gov.br
Rat, PCP (Oral)Cyst Clearance2.2BID for 4 days nih.govcapes.gov.br
Mouse, PCP (Oral)Prevention2.25 (daily)Daily nih.govcapes.gov.br

Note: BID = twice a day.

The comprehensive evaluation of pneumocandin analogs relies on a sophisticated array of research methodologies. From the precise structural definition provided by NMR and MS, through the functional assessment via biochemical GS inhibition assays, to the genetic insights gained from studying biosynthetic pathways and the clinical relevance established by in vitro susceptibility testing and preclinical animal models, each technique contributes vital data. These advanced approaches collectively underpin the development of effective antifungal therapies targeting critical fungal cell wall components.

Compound List:

Pneumocandin analog

Echinocandin

MK-0991 (L-743,872)

Caspofungin

L-705589

L-731373

L-733560

Pneumocandin B0

Pneumocandin A0

Pneumocandin I

Anidulafungin (B1665494)

Micafungin (B1204384)

Rezafungin

Future Directions in Pneumocandin Analog Research

Rational Design of Next-Generation Analogs with Enhanced Research Profiles

Rational design of new pneumocandin analogs is grounded in a detailed understanding of their structure-activity relationships (SAR). By systematically modifying the core hexapeptide and the lipid side chain, researchers aim to create molecules with superior research profiles, including increased potency and activity against resistant fungal strains.

A key area of investigation involves the hydroxylation patterns of the hexapeptide core. Genetic manipulation of the oxygenase genes within the pneumocandin biosynthetic pathway has generated analogs with varying degrees of hydroxylation. researchgate.netnih.gov For instance, the insertional inactivation of genes like GLP450-1, GLP450-2, and GLOXY1 in Glarea lozoyensis resulted in at least 13 different pneumocandin analogs lacking one or more hydroxyl groups on the 4R,5R-dihydroxy-ornithine and 3S,4S-dihydroxy-homotyrosine residues. researchgate.netnih.gov The subsequent analysis of these analogs revealed that while all retained potent antifungal activity, specific modifications led to enhanced potency. Two such genetically engineered metabolites, Pneumocandin F and Pneumocandin G, demonstrated greater in vitro activity against Candida species and Aspergillus fumigatus than the primary fermentation products, Pneumocandin A0 and B0. researchgate.netnih.gov

Another critical target for rational design is the N-linked acyl side chain. This lipid tail is crucial for the molecule's interaction with the fungal cell membrane and its inhibitory effect on the β-1,3-D-glucan synthase enzyme. Research using mutasynthesis—a technique involving the genetic modification of a biosynthetic pathway and feeding precursor analogs—has enabled the creation of pneumocandins with novel side chains. By disrupting the polyketide synthase gene (GLPKS4) responsible for the native dimethylmyristoyl side chain, researchers were able to incorporate alternative fatty acid precursors. nih.govnih.gov This approach yielded new congeners with straight C14, C15, and C16 acyl side chains. nih.govduke.edu One of these novel compounds, Pneumocandin I, which incorporates a C16 acyl side chain, exhibited elevated antifungal activity compared to Pneumocandin B0. nih.govnih.govacs.org These findings demonstrate that modifying the side chain is a viable strategy for optimizing the antifungal profile of pneumocandins. nih.gov

AnalogKey Structural ModificationComparative In Vitro Antifungal Activity
Pneumocandin B0Parent compound (precursor to Caspofungin)Baseline potent activity
Pneumocandin FAltered hydroxylation on the peptide coreMore potent against Candida spp. and A. fumigatus than Pneumocandin A0/B0 researchgate.netnih.gov
Pneumocandin GAltered hydroxylation on the peptide coreMore potent against Candida spp. and A. fumigatus than Pneumocandin A0/B0 researchgate.netnih.gov
Pneumocandin IReplacement of dimethylmyristoyl side chain with a straight C16 acyl chainElevated antifungal activity compared to Pneumocandin B0 nih.govacs.org

Exploitation of Synthetic Biology for Tailored Analog Production

Synthetic biology offers powerful tools to overcome the limitations of natural production and chemical synthesis, enabling the tailored production of specific pneumocandin analogs. By manipulating the pneumocandin biosynthetic gene cluster (BGC) in the native producer, Glarea lozoyensis, or by transferring the BGC to a heterologous host, researchers can achieve precise control over the final molecular structure. researchgate.netnih.gov

The pneumocandin BGC contains a suite of genes encoding enzymes responsible for each step of the molecule's assembly, from the synthesis of the lipid side chain to the formation and modification of the hexapeptide core. researchgate.netnih.gov Key enzymes include a polyketide synthase (GLPKS4) for the side chain, a non-ribosomal peptide synthetase (GLNRPS4) for the peptide backbone, and various oxygenases (GLOXY and GLP450 genes) that add hydroxyl groups to specific amino acid residues. researchgate.netnih.gov

One successful application of this approach is the targeted gene knockout of GLOXY4. This gene encodes an oxygenase responsible for converting L-leucine to 4-methyl-L-proline, a key residue in Pneumocandin A0. nih.govresearchgate.net Disrupting GLOXY4 effectively blocks the production of Pneumocandin A0, channeling metabolic flux exclusively toward the synthesis of Pneumocandin B0, the direct precursor for the semi-synthetic drug caspofungin. nih.govresearchgate.net This simplifies downstream purification and increases the yield of the desired starting material. researchgate.net

Furthermore, understanding the lipoinitiation step—the attachment of the fatty acid side chain to the peptide core—has opened new avenues for diversification. The enzyme GLligase has been identified as the acyl-AMP ligase that activates the fatty acid and transfers it to the NRPS. nih.govacs.org The substrate flexibility of GLligase can be exploited in genetically engineered strains (e.g., GLPKS4 deletion mutants) to incorporate a variety of non-native fatty acids, leading to a diverse array of new lipopeptide analogs. nih.govnih.gov Heterologous expression, the process of transferring the entire biosynthetic gene cluster to a more genetically tractable host fungus like Aspergillus nidulans, is another promising strategy. researchgate.netmdpi.com This can facilitate higher production yields and provide a cleaner background for producing and isolating novel analogs generated through combinatorial biosynthesis, where genes from different echinocandin pathways are mixed and matched. nih.govresearchgate.net

GeneEncoded Enzyme/ProteinFunction & Application in Analog Production
GLPKS4Polyketide SynthaseSynthesizes the 10R,12S-dimethylmyristoyl side chain. researchgate.netnih.gov Knockout allows for mutasynthesis with alternative fatty acids. nih.gov
GLNRPS4Non-Ribosomal Peptide SynthetaseAssembles the hexapeptide core. researchgate.netnih.gov Can be engineered to incorporate non-proteinogenic amino acids.
GLligaseAcyl-AMP LigaseActivates and attaches the acyl side chain to the NRPS. nih.govacs.org Its substrate flexibility is exploited to create novel side-chain analogs. nih.gov
GLOXY1, GLP450-1, GLP450-2OxygenasesHydroxylate specific amino acid residues (homotyrosine, ornithine). researchgate.netnih.gov Knockout generates analogs with altered hydroxylation patterns and potentially enhanced potency. researchgate.net
GLOXY4Nonheme OxygenaseInvolved in the formation of 4-methyl-L-proline for Pneumocandin A0. nih.govresearchgate.net Knockout leads to exclusive production of Pneumocandin B0. nih.gov

Identification of Novel Fungal Targets and Analog Applications as Research Probes

The primary molecular target of all echinocandins, including pneumocandins, is the enzyme (1,3)-β-D-glucan synthase, which is essential for the synthesis of the major structural polymer of the fungal cell wall. scispace.comresearchgate.net This enzyme complex's catalytic subunit is encoded by the FKS genes (FKS1, FKS2, etc.). researchgate.net While this remains the definitive target, advanced pneumocandin analogs serve as crucial research probes to dissect the intricacies of this enzyme and explore potential new therapeutic strategies.

Pneumocandin analogs with defined structural modifications can be used to map the drug-binding site on the Fks1p subunit with greater precision. By correlating specific structural changes in the analog with changes in inhibitory activity (IC50) against glucan synthase from both susceptible and resistant strains, researchers can better understand the key interactions required for inhibition. This knowledge is fundamental for designing new analogs that can effectively inhibit Fks1p enzymes harboring resistance-conferring mutations. nih.govnih.gov

While pneumocandins are highly specific for glucan synthase, the broader field of antifungal discovery is actively seeking novel targets to circumvent existing resistance mechanisms. nih.gov These include components of other essential pathways, such as GPI anchor biosynthesis (inhibited by fosmanogepix), sphingolipid synthesis, and mitochondrial function. nih.govoup.comfrontiersin.org Although current pneumocandin analogs are not known to engage these alternative targets, they could theoretically be used as scaffolds for creating entirely new classes of probes. By conjugating pneumocandin-like structures to fragments known to interact with other targets, hybrid molecules could be developed for bifunctional research applications. In this context, pneumocandin analogs are less about finding new targets for themselves and more about serving as tools to understand their primary target and as a modular platform for future chemical biology explorations.

Addressing Challenges in Preclinical Development of Advanced Analogs

The translation of promising pneumocandin analogs from laboratory research to potential clinical candidates involves overcoming significant preclinical development challenges. These hurdles primarily relate to physicochemical properties, pharmacokinetics, and the ever-present threat of antifungal resistance.

A major challenge for lipopeptides like pneumocandins is their poor water solubility, which can complicate formulation and administration. researchgate.net Research is actively exploring chemical modifications to address this. For example, the creation of sulfonated pneumocandin B0 derivatives has been shown to increase water solubility by a factor of 4000 compared to the parent compound, a strategy that could dramatically improve the druggability of new analogs. researchgate.net Another approach involves optimizing the acyl side chain not only for potency but also for improved pharmacokinetic properties, as demonstrated by the development of next-generation echinocandins like Rezafungin, which was designed for extended stability and less frequent administration. nih.gov

The most significant biological challenge is acquired resistance, which most commonly arises from specific point mutations in the FKS1 or FKS2 genes. nih.govsemanticscholar.org These mutations can reduce the binding affinity of the drug for the glucan synthase enzyme, leading to elevated minimum inhibitory concentrations (MICs). nih.gov A primary goal of future analog design is to create molecules that are less susceptible to these resistance mutations. This involves rationally designing analogs that bind to regions of the Fks1p subunit that are conserved and less prone to mutation or that can accommodate common resistance-conferring amino acid substitutions. nih.gov The evaluation of new analogs against a panel of clinically relevant resistant strains is a critical step in the preclinical pipeline. nih.gov Successfully addressing these challenges through innovative medicinal chemistry and synthetic biology will be key to realizing the full potential of novel pneumocandin analogs.

Preclinical ChallengeUnderlying MechanismResearch & Development Strategy
Poor Physicochemical PropertiesThe lipophilic nature of the acyl side chain and large cyclic peptide core contribute to low water solubility. researchgate.netChemical derivatization (e.g., sulfonation) to enhance solubility; optimization of side chain for better pharmacokinetic profile. researchgate.netnih.gov
Acquired Target-Based ResistancePoint mutations in "hot spot" regions of the target enzyme's FKS1 or FKS2 genes reduce drug binding affinity. nih.govsemanticscholar.orgRational design of analogs that can effectively inhibit mutated Fks1p subunits; screening new compounds against resistant clinical isolates. nih.govnih.gov
Metabolic StabilityThe large, complex structure may be susceptible to metabolic degradation in vivo, affecting half-life and efficacy.Modification of metabolically labile sites on the peptide core or side chain to enhance stability, guided by preclinical pharmacokinetic studies.

Q & A

Q. What is the mechanism of action of pneumocandin B0 against fungal pathogens, and how does it inform experimental design for antifungal activity assays?

Pneumocandin B0 selectively inhibits 1,3-β-D-glucan synthase, an enzyme critical for fungal cell wall synthesis. Researchers should design antifungal assays using standardized broth microdilution methods (CLSI guidelines) to measure minimum inhibitory concentrations (MICs) against Candida or Aspergillus species. Activity is confirmed by correlating MICs with morphological changes (e.g., cell lysis) observed via microscopy .

Q. What downstream processing methods are commonly used to isolate pneumocandin B0 from fungal fermentation broths?

Initial isolation involves filtration (e.g., press filters) to separate mycelia, followed by solvent extraction (isobutanol is optimal for recovery). Silica gel chromatography or HPLC is used for purification, with solvent systems like dichloromethane-methanol-water resolving structural analogs (e.g., pneumocandin A0/C0) .

Q. How is the relative stereochemistry of pneumocandin B0 determined, and what analytical challenges arise due to its structural complexity?

X-ray crystallography and acid hydrolysis coupled with HPLC analysis are used. Challenges include resolving disordered regions in the fatty acyl chain and distinguishing regioisomers (e.g., pneumocandin A0 vs. B0). Advanced NMR techniques (e.g., NOESY) are critical for confirming hydroxylation patterns .

Advanced Research Questions

Q. How can statistical design (e.g., factorial experiments) optimize pneumocandin B0 extraction efficiency during downstream processing?

A two-level factorial design evaluates variables like agitation time, solvent volume, and wash cycles. For example, a 2³ factorial experiment identified agitation time and solvent wash as the most significant factors, increasing recovery by 16–37% . Pareto plots and half-normal probability diagrams are recommended for analyzing variable interactions .

Q. What genetic engineering strategies enhance pneumocandin B0 production or generate novel analogs with improved pharmacological properties?

Targeted gene disruptions in Glarea lozoyensis (e.g., deleting melanin biosynthesis gene GLPKS1) double pneumocandin titers. Combinatorial modifications to polyketide synthase (GLPKS4) and nonribosomal peptide synthetase (GLNRPS4) domains enable synthesis of analogs with altered hydroxylation (e.g., pneumocandin F/G) .

Q. How do dissolved oxygen (DO) levels during fermentation impact pneumocandin B0 yield and impurity profiles?

DO below 20% air saturation reduces pneumocandin B0 production by >50% and increases impurities (e.g., pneumocandin B1/B5). Scale-up studies show maintaining DO >20% via gas blending minimizes unwanted analogs while balancing power input (2–15 kW/m³) .

Q. What role do surfactants like SDS play in extractive batch fermentation to improve pneumocandin B0 yields?

Adding 1.0 g/L SDS on day 13 of fermentation increases extracellular pneumocandin B0 by 154% by enhancing membrane permeability. This reduces intracellular storage in lipid droplets, confirmed via SEM imaging and transcriptomic analysis of β-oxidation pathways .

Methodological Considerations for Data Contradictions

Q. How should researchers resolve discrepancies in pneumocandin B0 bioactivity data across studies?

Variability often stems from differences in fungal strains (e.g., C. albicans vs. C. glabrata), assay media (RPMI vs. YPD), or endpoint criteria (50% vs. 90% growth inhibition). Standardize protocols using CLSI M27/M38 guidelines and include reference compounds (e.g., caspofungin) for cross-study validation .

Q. Why do structural modifications to pneumocandin B0 (e.g., hemiaminal ring-opening) alter stability, and how can this be mitigated in formulation studies?

The hemiaminal group is prone to ionization at pH 5–8, leading to instability. Prodrug strategies (e.g., ethylenediamine condensation) improve solubility and shelf-life. Stability assays under accelerated conditions (40°C/75% RH) are critical for pharmacokinetic profiling .

Tables for Key Experimental Parameters

Factor Optimal Range Impact on Yield Reference
Dissolved oxygen (DO)>20% air saturation+50% B0, reduced impurities
SDS concentration1.0 g/L (day 13)+37.6% extracellular B0
Agitation time (extraction)60–90 min+16% recovery

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.